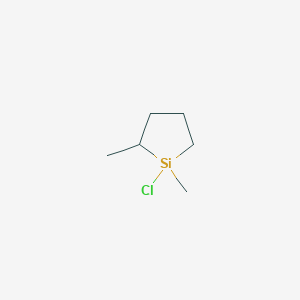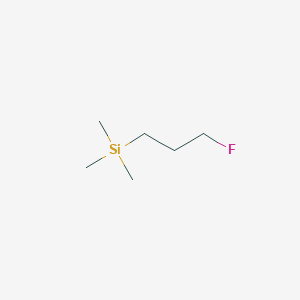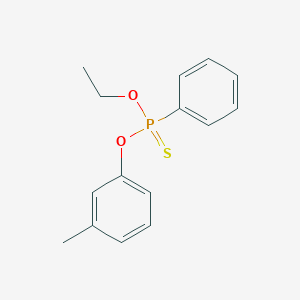
O-Ethyl O-(3-methylphenyl) phenylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl O-(3-methylphenyl) phenylphosphonothioate: is an organophosphorus compound known for its diverse applications, particularly in the field of agriculture as an insecticide. This compound is characterized by its unique structure, which includes an ethyl group, a 3-methylphenyl group, and a phenyl group attached to a phosphonothioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl O-(3-methylphenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 3-methylphenol and ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: O-Ethyl O-(3-methylphenyl) phenylphosphonothioate can undergo oxidation reactions, leading to the formation of phosphonates.
Reduction: Reduction reactions can convert the phosphonothioate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides are commonly employed.
Major Products:
Oxidation: Formation of phosphonates.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted phosphonothioates.
Aplicaciones Científicas De Investigación
Chemistry: O-Ethyl O-(3-methylphenyl) phenylphosphonothioate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Biology and Medicine: In biological research, this compound is studied for its potential as an acetylcholinesterase inhibitor, which could have implications in the treatment of neurological disorders.
Industry: The primary industrial application is as an insecticide, where it is used to control pests in agricultural settings. Its effectiveness against a wide range of insects makes it a valuable tool in pest management.
Mecanismo De Acción
The primary mechanism of action of O-Ethyl O-(3-methylphenyl) phenylphosphonothioate is through the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound causes an accumulation of acetylcholine, leading to continuous stimulation of the nerves, which ultimately results in the paralysis and death of the insect.
Comparación Con Compuestos Similares
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate:
O-Ethyl O-(2-methylphenyl) phenylphosphonothioate: Another isomer with slightly different properties due to the position of the methyl group.
Uniqueness: O-Ethyl O-(3-methylphenyl) phenylphosphonothioate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methyl group in the 3-position can affect the compound’s interaction with enzymes and other biological targets, potentially leading to differences in efficacy and toxicity compared to its isomers.
Propiedades
Número CAS |
57856-15-2 |
|---|---|
Fórmula molecular |
C15H17O2PS |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
ethoxy-(3-methylphenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H17O2PS/c1-3-16-18(19,15-10-5-4-6-11-15)17-14-9-7-8-13(2)12-14/h4-12H,3H2,1-2H3 |
Clave InChI |
UIHRNYCHHPMITK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)

![1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14628813.png)
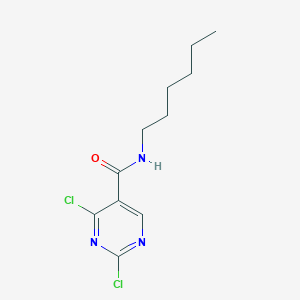
![(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol](/img/structure/B14628832.png)
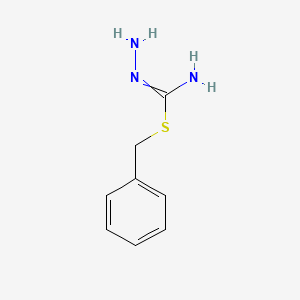
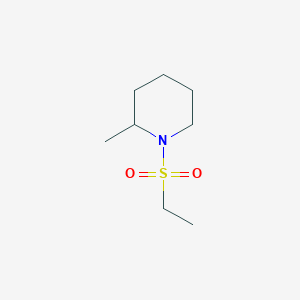
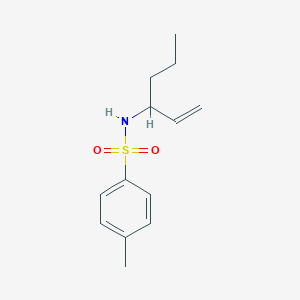
![1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14628846.png)


